N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide
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Overview
Description
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide is an organic compound that features a thiophene ring substituted with a bromine atom and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide typically involves the reaction of 5-bromothiophene-2-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The resulting intermediate is then treated with an amine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors could be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Stille coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products Formed
Substitution: Formation of N-((5-substituted-thiophen-2-yl)methyl)-2-chloroacetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It can serve as a probe for studying biological processes involving thiophene derivatives.
Industrial Chemistry: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic residues in proteins, thereby inhibiting their function. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-((5-Bromothiophen-2-yl)methyl)-N-methylamine: This compound has a similar thiophene ring structure but with a methylamine group instead of a chloroacetamide group.
5-Bromothiophene-2-carbaldehyde: This is a precursor in the synthesis of N-((5-Bromothiophen-2-yl)methyl)-2-chloroacetamide and shares the bromothiophene core structure.
Uniqueness
This compound is unique due to the presence of both a bromine-substituted thiophene ring and a chloroacetamide group. This combination allows for diverse chemical reactivity and potential applications in various fields. The chloroacetamide group provides a site for covalent modification of biological targets, while the bromine atom enables further functionalization through substitution or coupling reactions.
Properties
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNOS/c8-6-2-1-5(12-6)4-10-7(11)3-9/h1-2H,3-4H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKACAHFODDWFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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